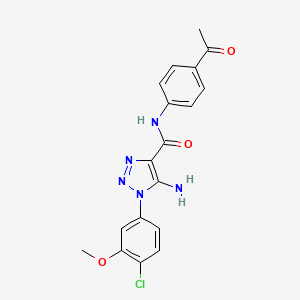![molecular formula C21H26N4O B5148051 4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5148051.png)
4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its ability to interact with specific receptors in the body, which could have therapeutic applications in various diseases. In
作用機序
The mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine involves its interaction with specific receptors in the body. This compound has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which could have anxiolytic and antidepressant effects. Additionally, this compound has been shown to act as an antagonist at the dopamine D2 receptor, which could have antipsychotic effects. Finally, this compound has been shown to act as an antagonist at the adrenergic α1 receptor, which could have anti-hypertensive effects.
Biochemical and Physiological Effects:
4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of serotonin in the prefrontal cortex, which could have anxiolytic and antidepressant effects. Additionally, this compound has been shown to decrease the release of dopamine in the striatum, which could have antipsychotic effects. Finally, this compound has been shown to decrease blood pressure, which could have anti-hypertensive effects.
実験室実験の利点と制限
4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied in vitro and in vivo, providing a wealth of information on its pharmacological properties. Additionally, this compound has been shown to have a high affinity for specific receptors, which could make it a promising candidate for drug development. One limitation is that this compound has not been studied extensively in humans, so its safety and efficacy are not well established.
将来の方向性
There are several future directions for research on 4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, schizophrenia, and Parkinson's disease. Another direction is to study its safety and efficacy in humans, which could pave the way for clinical trials. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the final product. Finally, this compound could be used as a starting point for drug development, with modifications made to enhance its pharmacological properties and reduce any potential side effects.
合成法
The synthesis of 4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine involves the reaction of 4-chloro-2-methylbenzo[b]furan, cyclohexylamine, and piperazine in the presence of a catalyst. The reaction occurs under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine has been studied extensively for its potential pharmacological properties. This compound has been shown to interact with specific receptors in the body, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the adrenergic α1 receptor. These interactions could have therapeutic applications in various diseases, including depression, anxiety, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-22-19-17-9-5-6-10-18(17)26-20(19)21(23-15)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPCQNUJNGJMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C4CCCCC4)OC5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5147970.png)
![2-((1-adamantylmethyl){[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5147972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5147975.png)
![5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5147978.png)
![N-(2,4-difluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5147993.png)


![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)
![17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5148040.png)
![ethyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5148055.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5148059.png)
![5-{[(2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148065.png)
![1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B5148071.png)
![1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5148075.png)